

Structure Elucidation of 2-Bromo-4,6-diphenylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4,6-diphenylpyrimidine

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Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **2-Bromo-4,6-diphenylpyrimidine**. The document details generalized experimental protocols for its synthesis and characterization using modern spectroscopic and crystallographic techniques. Due to the limited availability of published experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. The aim is to equip researchers with a robust framework for the synthesis, purification, and complete structural verification of **2-Bromo-4,6-diphenylpyrimidine** and similar heterocyclic compounds.

Compound Profile

2-Bromo-4,6-diphenylpyrimidine is a halogenated heterocyclic compound featuring a pyrimidine core substituted with two phenyl groups and a bromine atom. Such structures are of significant interest in medicinal chemistry and materials science.

Property	Value	Reference
Chemical Name	2-Bromo-4,6-diphenylpyrimidine	
CAS Number	56181-49-8	[1]
Molecular Formula	C ₁₆ H ₁₁ BrN ₂	[2]
Molecular Weight	311.18 g/mol	[1] [2]
Physical Form	Powder to crystal	[1]
Melting Point	127.0 to 131.0 °C	[1]

Spectroscopic and Crystallographic Data (Predicted)

While specific experimental spectra for **2-Bromo-4,6-diphenylpyrimidine** are not widely published, the following tables summarize the expected data based on its structure and known values for similar compounds. These tables serve as a benchmark for researchers verifying the synthesis and purification of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.30 - 8.50	Multiplet	4H	ortho-Protons of phenyl rings
~7.80	Singlet	1H	H-5 of pyrimidine ring
~7.45 - 7.60	Multiplet	6H	meta- and para-Protons of phenyl rings

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ , ppm)	Assignment
~165	C4 / C6
~158	C2
~137	ipso-Carbons of phenyl rings
~131	para-Carbons of phenyl rings
~129	ortho/meta-Carbons of phenyl rings
~115	C5

Table 3: Predicted Mass Spectrometry Data Ionization Mode: Electrospray (ESI+)

m/z (Da)	Assignment	Note
311.02 / 313.02	$[\text{M}+\text{H}]^+$	Characteristic 1:1 isotopic pattern due to ^{79}Br and ^{81}Br .
333.00 / 335.00	$[\text{M}+\text{Na}]^+$	Sodium adduct, showing the bromine isotopic pattern.

Table 4: Predicted FT-IR Spectroscopic Data Sample Preparation: KBr Pellet

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1550	Strong	C=N and C=C stretching vibrations of pyrimidine ring
1500 - 1400	Strong	Aromatic C=C stretching vibrations of phenyl rings
770 - 730	Strong	C-H out-of-plane bending for mono-substituted benzene
690 - 650	Strong	C-Br stretch

Experimental Protocols

Synthesis of 2-Bromo-4,6-diphenylpyrimidine (General Procedure)

A common route to synthesize 4,6-disubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine. Subsequent halogenation can then be performed.

Step 1: Synthesis of 4,6-diphenylpyrimidine-2-ol

- To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and urea.
- Reflux the reaction mixture for 6-8 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Acidify the solution with dilute hydrochloric acid to precipitate the product.
- Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain pure 4,6-diphenylpyrimidine-2-ol.

Step 2: Bromination to 2-Bromo-4,6-diphenylpyrimidine

- To a flask containing 4,6-diphenylpyrimidine-2-ol, add an excess of phosphorus oxybromide (POBr_3).
- Heat the mixture at 100-110 °C for 3-4 hours.
- Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
- The resulting precipitate is filtered, washed with water, and dried.
- Purify the crude product by column chromatography over silica gel using a hexane-ethyl acetate solvent system to yield **2-Bromo-4,6-diphenylpyrimidine**.

Spectroscopic and Crystallographic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[3]
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (CDCl_3 at 7.26 ppm).[3]
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a higher number of scans (1024-4096) is required. Use a relaxation delay of 2-10 seconds. Reference the chemical shifts to the solvent peak (CDCl_3 at 77.16 ppm).[3]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Introduce the sample into an ESI or APCI mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak $[\text{M}]^+$ and related fragments.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Mix a small amount of the dry sample (1-2 mg) with \sim 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum from 4000 to 400 cm^{-1} .

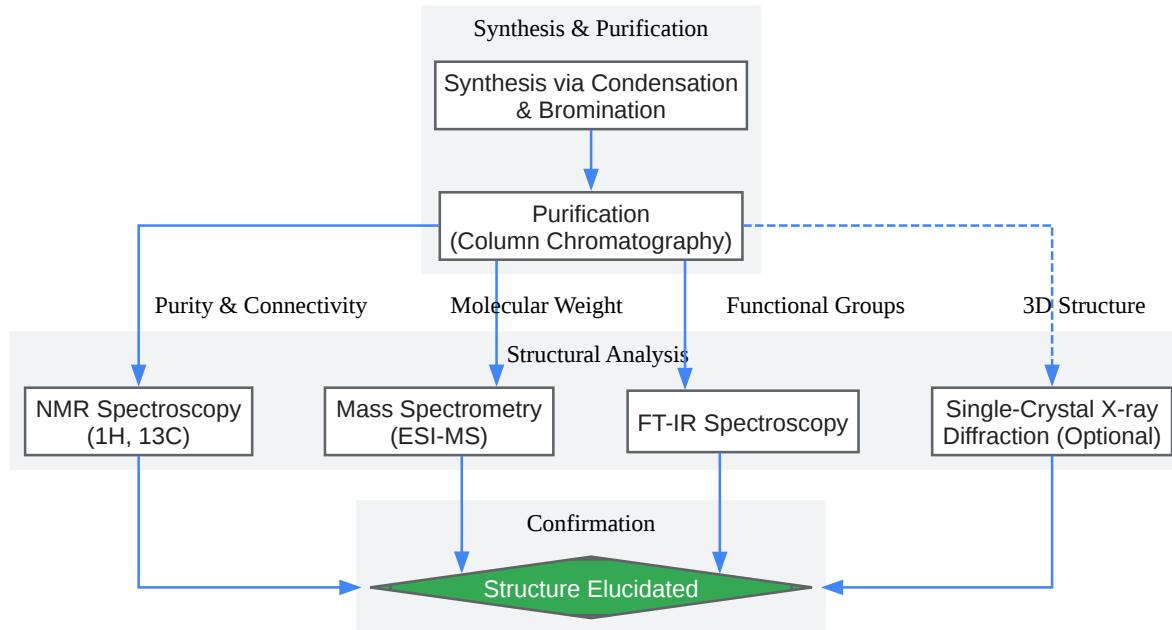
Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
- Data Collection: Mount a suitable single crystal on a goniometer head.[\[2\]](#) Collect diffraction data using a diffractometer equipped with a Mo K α or Cu K α radiation source at a controlled temperature (e.g., 100 K or 293 K).
- Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine it to obtain the final atomic coordinates, bond lengths, and angles, providing unambiguous confirmation of the molecular structure.

Visualizations

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **2-Bromo-4,6-diphenylpyrimidine**.

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Caption: Workflow for the synthesis and structural analysis of a target compound.

Potential Biological Interaction

While no specific signaling pathway has been defined for **2-Bromo-4,6-diphenylpyrimidine**, related 4,6-diphenylpyrimidine derivatives have been investigated as inhibitors of enzymes like Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's.^{[4][5]} Pyrimidine derivatives are also known to act as kinase inhibitors.^[6] This suggests a potential for the title compound to interact with enzymatic active sites.



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Caption: Hypothetical enzyme inhibition mechanism for pyrimidine derivatives.

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